5-(3-溴噻吩-2-基)-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

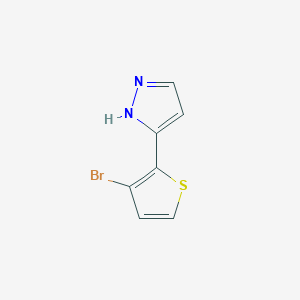

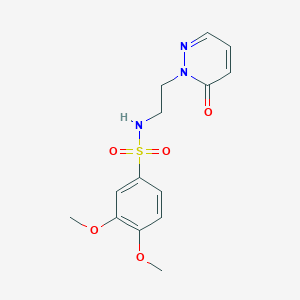

“5-(3-bromothiophen-2-yl)-1H-pyrazole” is a compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, and a thiophene ring, which is a sulfur-containing heterocycle .

Synthesis Analysis

The synthesis of thiophene derivatives involves various strategies such as heterocyclization of different substrates . A method for the synthesis of similar compounds involves the use of 1,3-dibromo-5,5-dimethylhydantoin as a precatalyst for the activation of carbonyl functionality . Another method involves the Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids .Molecular Structure Analysis

The molecular structure of “5-(3-bromothiophen-2-yl)-1H-pyrazole” consists of a pyrazole ring attached to a thiophene ring. The thiophene ring contains a sulfur atom, making it a five-membered heterocyclic compound .科学研究应用

5 族金属的金属有机化学

5族金属配合物的金属有机化学,包括涉及基于吡唑的配体的化学,已被广泛研究。这些配合物因其物理化学性质而被探索,以模拟金属蛋白中的相互作用,例如溴过氧化物酶。三(吡唑基)硼酸钒配合物和铌和钽配合物的金属有机化学的进展展示了吡唑衍生物在开发新的金属有机化合物中的潜力(Etienne, 1996)。

吡唑啉的治疗应用

吡唑啉衍生物涵盖广泛的生物活性,由于其抗菌、抗炎、镇痛和抗癌特性而受到关注。对吡唑啉衍生物的广泛研究突出了它们在药物应用中的潜力,强调需要进一步探索该化合物类别以用于治疗(Shaaban, Mayhoub, & Farag, 2012)。

吡唑并[1,5-a]嘧啶在药物发现中的应用

吡唑并[1,5-a]嘧啶骨架被认为是药物发现中的一个重要结构,提供了广泛的药用特性。这包括抗癌、中枢神经系统药物和抗感染活性等。吡唑并[1,5-a]嘧啶衍生物的合成策略和生物学特性强调了它们在为各种疾病靶点开发类药物候选物中的重要性(Cherukupalli et al., 2017)。

吡唑啉衍生物的合成策略

合成吡唑啉衍生物作为新的抗癌剂展示了利用其生物效应的创新方法。对吡唑啉衍生物生物活性的研究强调了该化合物的显著治疗潜力,特别是在抗癌应用中。这突出了吡唑啉的动态应用以及合成具有高生物效应的衍生物的持续努力(Ray et al., 2022)。

未来方向

Thiophene-based compounds have been the focus of many researchers due to their diverse biological activities and potential applications in medicinal chemistry and material science . Future research may focus on the development of new synthetic methods and the exploration of the biological activities of these compounds .

作用机制

Target of Action

The compound “5-(3-bromothiophen-2-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazole derivatives are known to have a wide range of biological activities and can interact with various biological targets. For example, some pyrazole derivatives have been reported to have anticancer, antiviral, antibacterial, antiprotozoal, antipsychotic, anti-inflammatory, analgesic and radio sensitizing properties .

Mode of Action

Many pyrazole derivatives act by interacting with key molecules and their signal transduction pathways that regulate cell growth and proliferation .

Biochemical Pathways

Without specific studies on “5-(3-bromothiophen-2-yl)-1H-pyrazole”, it’s hard to determine the exact biochemical pathways it affects. Thiophene-based compounds, which this compound is also a derivative of, have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Result of Action

Based on the known activities of similar compounds, it could potentially have a range of effects, including modulation of cell growth and proliferation .

生化分析

Biochemical Properties

It is known that thiophene derivatives, which include 5-(3-bromothiophen-2-yl)-1H-pyrazole, have been used in the synthesis of various biologically active compounds . These compounds have shown a broad spectrum of biological activities, including antimicrobial, analgesic, anticonvulsant, anticancer, antioxidant, and antihelmintic properties .

Cellular Effects

Thiophene derivatives have been reported to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . These effects suggest that 5-(3-bromothiophen-2-yl)-1H-pyrazole may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been synthesized via Suzuki cross-coupling reactions, which involve the formation of a carbon-carbon bond between a halide and a boronic acid . This suggests that the compound may interact with biomolecules through binding interactions, potentially leading to changes in gene expression or enzyme activity .

Temporal Effects in Laboratory Settings

It is known that thiophene derivatives can be synthesized via Suzuki cross-coupling reactions, which are known for their efficiency and versatility . This suggests that the compound may have good stability and could potentially exhibit long-term effects on cellular function in in vitro or in vivo studies .

Metabolic Pathways

It is known that thiophene derivatives can be involved in various biochemical reactions, suggesting that 5-(3-bromothiophen-2-yl)-1H-pyrazole may interact with enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Given its chemical structure, it may interact with transporters or binding proteins, potentially affecting its localization or accumulation within cells .

Subcellular Localization

Based on its chemical structure, it may be directed to specific compartments or organelles within the cell .

属性

IUPAC Name |

5-(3-bromothiophen-2-yl)-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2S/c8-5-2-4-11-7(5)6-1-3-9-10-6/h1-4H,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHQQEFVAZIMSDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1Br)C2=CC=NN2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-bromo-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)

![5-Bromo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]pyrimidine](/img/structure/B2705466.png)

![5-(4-bromobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2705468.png)

![7-hexadecyl-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2705471.png)

![Ethyl 3-bromo-7-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2705481.png)

![5-Methyl-7-(3-phenoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2705485.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2705487.png)